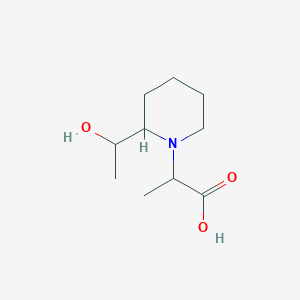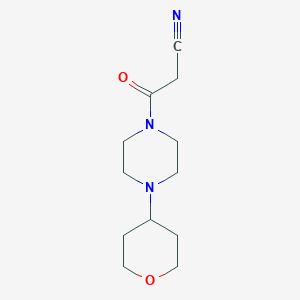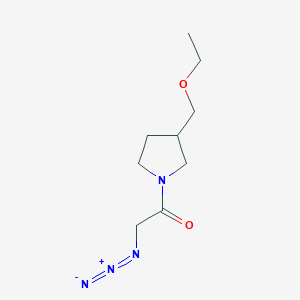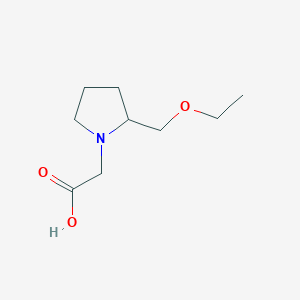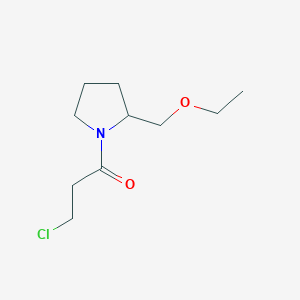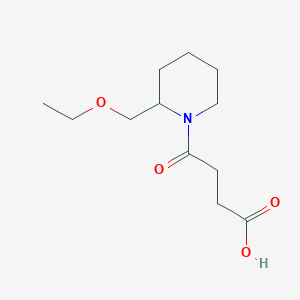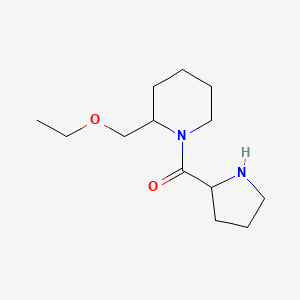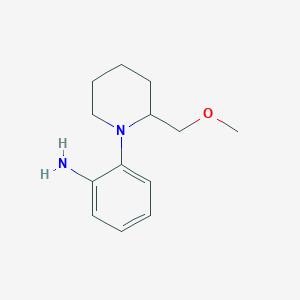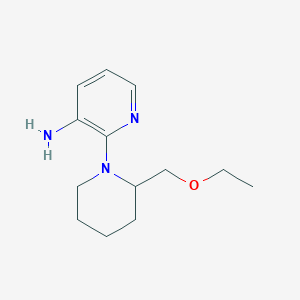
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine
Descripción general
Descripción
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine, also known as EMEPA, is an organic compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is a heterocyclic amine that is structurally similar to piperidine and is composed of a six-membered ring with two nitrogen atoms. EMEPA is a versatile compound with a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Aplicaciones Científicas De Investigación
Supramolecular Assembly and Fluorescence
- Heterocyclic Compounds with Amine Functionalities : A study explored the synthesis of heterocyclic compounds with amine functionalities, resulting in substances that demonstrated interesting crystal structures due to inter- and intramolecular hydrogen bonding. These compounds showed strong fluorescence in both solid and solution states, with one exhibiting significant second harmonic generation (SHG), indicating potential applications in non-linear optics and fluorescence-based sensors (Raghavaiah et al., 2016).
Antimicrobial Activity
- Pyridine Derivatives : Research into pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid revealed compounds with variable and modest antimicrobial activity against selected bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).
Pharmaceutical Applications
- Analgesic Agents : New 4(1H)-Pyridinone derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. The study found that these compounds exhibited higher analgesic activities than acetylsalicylic acid, with some showing significant anti-inflammatory properties. This research points towards potential applications in pain management and inflammation treatment (Aytemir et al., 1999).
Synthetic Methodologies
- Piperidine Substituted Compounds : A study on the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines introduced methods to create compounds with piperidine substitutions. These methodologies offer new routes for the synthesis of complex molecules with potential pharmaceutical applications (Paronikyan et al., 2016).
Propiedades
IUPAC Name |
2-[2-(ethoxymethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-17-10-11-6-3-4-9-16(11)13-12(14)7-5-8-15-13/h5,7-8,11H,2-4,6,9-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETALFSSBXRFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




